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molecular formula C22H23NO3 B1631330 6-(4-Cyano-biphenyl-4'-yloxy)hexyl acrylate CAS No. 89823-23-4

6-(4-Cyano-biphenyl-4'-yloxy)hexyl acrylate

Cat. No. B1631330
M. Wt: 349.4 g/mol
InChI Key: IGHSOWSFSFGPAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05554706

Procedure details

To a solution of 1.26 g (4.27 mmol) of the resulting compound (9) and 1.8 ml (24.8 mmol) of anhydrous triethylamine dissolved in 20 ml of tetrahydrofuran under argon atmosphere was added dropwise 5 ml of an tetrahydrofuran solution containing 0.38 ml (4.08 mmol) of acryloyl chloride. The whole was stirred at room temperature overnight, thereby a salt precipitated. After addition of water to the reaction mixture, the whole was extracted with diethyl ether. The extract was purified by silica gel column chromatography. The resulting pale yellow solid was recrystallized from methanol to obtain 1.01 g of 4-cyano-4'-(6-acryloxyhexyloxy)biphenyl (10) (yield: 67.7%).
Name
resulting compound ( 9 )
Quantity
1.26 g
Type
reactant
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.38 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][C:6]([C:9]2[CH:14]=[CH:13][C:12]([O:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][OH:22])=[CH:11][CH:10]=2)=[CH:5][CH:4]=1)#[N:2].C(N(CC)CC)C.[C:30](Cl)(=[O:33])[CH:31]=[CH2:32]>O1CCCC1>[C:1]([C:3]1[CH:8]=[CH:7][C:6]([C:9]2[CH:14]=[CH:13][C:12]([O:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][O:22][C:30](=[O:33])[CH:31]=[CH2:32])=[CH:11][CH:10]=2)=[CH:5][CH:4]=1)#[N:2]

Inputs

Step One
Name
resulting compound ( 9 )
Quantity
1.26 g
Type
reactant
Smiles
C(#N)C1=CC=C(C=C1)C1=CC=C(C=C1)OCCCCCCO
Name
Quantity
1.8 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0.38 mL
Type
reactant
Smiles
C(C=C)(=O)Cl
Step Three
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The whole was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a salt precipitated
ADDITION
Type
ADDITION
Details
After addition of water to the reaction mixture
EXTRACTION
Type
EXTRACTION
Details
the whole was extracted with diethyl ether
CUSTOM
Type
CUSTOM
Details
The extract was purified by silica gel column chromatography
CUSTOM
Type
CUSTOM
Details
The resulting pale yellow solid was recrystallized from methanol

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(#N)C1=CC=C(C=C1)C1=CC=C(C=C1)OCCCCCCOC(C=C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.01 g
YIELD: PERCENTYIELD 67.7%
YIELD: CALCULATEDPERCENTYIELD 70.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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